molecular formula C13H16N2O5S B10863124 3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid

3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid

Cat. No.: B10863124
M. Wt: 312.34 g/mol
InChI Key: CVRRJYCKLIYHFW-UHFFFAOYSA-N
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Description

3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid is a complex organic compound with a unique structure that includes a benzazepine ring

Preparation Methods

The synthesis of 3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid involves several steps. One common method includes the reaction of a benzazepine derivative with a sulfonamide and a propanoic acid derivative under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or antagonist to certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H16N2O5S/c16-12-3-1-2-9-8-10(4-5-11(9)15-12)21(19,20)14-7-6-13(17)18/h4-5,8,14H,1-3,6-7H2,(H,15,16)(H,17,18)

InChI Key

CVRRJYCKLIYHFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)NC(=O)C1

Origin of Product

United States

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